3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that features a pyrrolidine ring, a hydroxyphenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-hydroxythiophenol with 1-(pyrrolidin-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the sulfanyl group, which may reduce its reactivity.
3-[(4-Methoxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one: The methoxy group can alter the compound’s electronic properties and reactivity.
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one: The piperidine ring can affect the compound’s binding affinity and biological activity.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the sulfanyl group, which can participate in various chemical reactions and influence the compound’s biological activity
Properties
CAS No. |
918828-11-2 |
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Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO2S/c15-11-3-5-12(6-4-11)17-10-7-13(16)14-8-1-2-9-14/h3-6,15H,1-2,7-10H2 |
InChI Key |
RPPACSDFEFCVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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